molecular formula C9H12OS B1296807 2-Pentanoylthiophene CAS No. 53119-25-8

2-Pentanoylthiophene

Cat. No. B1296807
CAS RN: 53119-25-8
M. Wt: 168.26 g/mol
InChI Key: KJMPRCVRMAHTBR-UHFFFAOYSA-N
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Description

2-Pentanoylthiophene is an organic compound with a chemical formula of C9H12OS . It is a heterocyclic compound with a thiophene ring and a ketone functional group. This compound has gained significant attention due to its various properties and applications in different fields of research and industry.


Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular formula of 2-Pentanoylthiophene is C9H12OS . The molecular weight is 168.26 g/mol . The InChIKey is KJMPRCVRMAHTBR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Pentanoylthiophene include a molecular weight of 168.26 g/mol . The compound has a topological polar surface area of 45.3 Ų .

Scientific Research Applications

Hydrogen Storage

Alkyl substituted thiophenes, including 2-methylthiophene, are promising candidates for hydrogen carriers due to their ability to undergo dehydrogenation reactions under mild conditions. Research on 2-methylthiophene hydrogenation and ring-opening has shown that these compounds can be efficiently converted into hydrogen-rich forms, making them suitable for hydrogen storage applications. Catalysts such as supported noble metals have exhibited high reactivity and selectivity towards these processes, highlighting the potential of thiophene derivatives in hydrogen storage technologies (Haiyan Zhao, S. Oyama, E. Naeemi, 2010).

Chemical Kinetics and Pyrolysis

Pentane isomers, which share structural similarities with 2-pentanoylthiophene, play a crucial role in the chemistry of larger hydrocarbons and are key components of various fuels. Understanding the oxidative and pyrolysis behavior of these isomers is essential for refining chemical kinetic models. Studies have provided valuable data on species time-history during high-temperature pyrolysis, which is critical for validating and improving pentane chemistry models, thus indirectly relevant to the applications of compounds like 2-pentanoylthiophene in understanding fuel combustion processes (M. Sajid, T. Javed, A. Farooq, 2016).

Environmental Monitoring and Heavy Metal Detection

One-step synthesized diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate, prepared using precursors including pentan-2,4-dione, has been employed as a novel electrochemical approach for the detection of toxic heavy metals such as Hg(II) ions. This application is crucial for safeguarding public health and environmental remediation, demonstrating the versatility of thiophene derivatives in environmental monitoring applications (M. M. Rahman, K. Alamry, M. R. Awual, Ahmed E. M. Mekky, 2020).

Electrophilic Reactions and Organic Synthesis

Thiophene moieties have been utilized in electrophilic reactions promoted by samarium diiodide, serving as synthetic equivalents for various long-chain esters. This demonstrates the role of thiophene derivatives in the synthesis of complex organic molecules, including pharmaceuticals and bioactive compounds, by enabling distant functionalization and regioselective reactions. Such applications underscore the importance of thiophene compounds in the development of new synthetic methodologies (Yang, Nandy, Selvakumar, Fang, 2000).

Future Directions

2-Pentanoylthiophene is an important heterocyclic compound, which has various properties and applications in different fields of research and industry. Future research may focus on exploring its potential applications and improving its synthesis methods.

Relevant Papers The relevant papers retrieved include a review on the recent strategies in the synthesis of thiophene derivatives , and a paper on the physical and chemical properties of 2-Pentanoylthiophene .

properties

IUPAC Name

1-thiophen-2-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMPRCVRMAHTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341577
Record name 1-thien-2-ylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentanoylthiophene

CAS RN

53119-25-8
Record name 2-Pentanoylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053119258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-thien-2-ylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-THIEN-2-YLPENTAN-1-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-PENTANOYLTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X71Z1K8RAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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